molecular formula C17H16O6 B190708 Byakangelicol CAS No. 26091-79-2

Byakangelicol

Numéro de catalogue: B190708
Numéro CAS: 26091-79-2
Poids moléculaire: 316.30 g/mol
Clé InChI: ORBITTMJKIGFNH-LLVKDONJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Byakangelicol is a member of psoralens.
This compound has been reported in Stauranthus perforatus, Glehnia littoralis, and other organisms with data available.
RN given for (R)-isomer;  structure in first source

Propriétés

IUPAC Name

9-[[(2R)-3,3-dimethyloxiran-2-yl]methoxy]-4-methoxyfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-17(2)11(23-17)8-21-16-14-10(6-7-20-14)13(19-3)9-4-5-12(18)22-15(9)16/h4-7,11H,8H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBITTMJKIGFNH-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)COC2=C3C(=C(C4=C2OC(=O)C=C4)OC)C=CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](O1)COC2=C3C(=C(C4=C2OC(=O)C=C4)OC)C=CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180727
Record name Byakangelicol
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Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26091-79-2, 61046-59-1
Record name Byakangelicol
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URL https://commonchemistry.cas.org/detail?cas_rn=26091-79-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Byakangelicol
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Record name Byakangelicol
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Record name byakangelicol
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Foundational & Exploratory

Biological Activity Screening of Byakangelicol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Byakangelicol, a furanocoumarin compound isolated from the roots of Angelica dahurica, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current state of research on the biological activities of this compound, with a focus on its anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further investigation and drug development efforts.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Inhibition of Cyclooxygenase-2 (COX-2)

This compound has been shown to inhibit the activity and expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. Studies have indicated that this compound at concentrations between 10-50 μM effectively attenuates COX-2 activity. This inhibition reduces the production of prostaglandins, which are key mediators of inflammation and pain.

Table 1: Anti-inflammatory Activity of this compound

Biological TargetAssay SystemEffective ConcentrationReference
COX-2 Activity & ExpressionHuman pulmonary epithelial cells (A549)10-50 μM
OsteoclastogenesisTiPs-stimulated RAW264.7 cellsConcentration-dependent inhibition
Modulation of NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects in part by suppressing the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting the activation of NF-κB, this compound can effectively downregulate the inflammatory response.

This compound's inhibition of the NF-κB signaling pathway.

Anticancer Activity

Emerging evidence suggests that this compound possesses anticancer properties, particularly against breast cancer.

Cytotoxicity in Breast Cancer Cell Lines

While specific IC50 values for this compound against breast cancer cell lines such as MCF-7 and MDA-MB-231 are not yet widely reported, the general anticancer potential of furanocoumarins and related compounds has been documented. Further research is required to quantify the cytotoxic effects of this compound on these and other cancer cell lines.

Table 2: Anticancer Activity of Related Compounds against Breast Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference
Synthetic DerivativesMCF-73.1 - 120
Synthetic DerivativesMDA-MB-2312.4 - 17.98
Modulation of JAK2/STAT3 Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is often dysregulated in cancer. This compound's potential to modulate this pathway is an area of active investigation for its anticancer effects.

JAK2_STAT3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes This compound This compound This compound->JAK2 inhibits DNA DNA pSTAT3_dimer->DNA binds to Gene_Expression Target Gene Expression DNA->Gene_Expression induces

Potential inhibition of the JAK2/STAT3 pathway by this compound.

Neuroprotective Activity

This compound is being explored for its potential neuroprotective effects, which may be beneficial in the context of neurodegenerative diseases.

Acetylcholinesterase Inhibition

One of the mechanisms underlying neuroprotection is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. While specific IC50 values for this compound are still under investigation, related natural compounds have shown AChE inhibitory activity.

Table 3: Acetylcholinesterase Inhibitory Activity of Related Natural Compounds

CompoundIC50 (µM)Reference
Baicalein6.42 ± 0.07
Galanthamine0.29 ± 0.02

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against a range of pathogens.

Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. While comprehensive MIC data for this compound against a wide spectrum of bacteria and fungi is not yet available, the antimicrobial potential of furanocoumarins warrants further investigation.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the screening of the biological activities of this compound.

Anti-inflammatory Assays
  • COX-2 Inhibition Assay: The ability of this compound to inhibit COX-2 can be assessed using commercially available kits or by measuring the production of prostaglandins (e.g., PGE2) in cell cultures (e.g., A549 cells) stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Nitric Oxide (NO) Production Assay (Griess Assay): This colorimetric assay measures the production of nitric oxide, a pro-inflammatory mediator, in macrophage cell lines (e.g., RAW 264.7) upon stimulation. A reduction in NO levels in the presence of this compound indicates anti-inflammatory activity.

Authored for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Byakangelicol's Role in Cyclooxygenase-2 (COX-2) Inhibition

Abstract

This compound, a furanocoumarin isolated from the roots of Angelica dahurica, has emerged as a significant natural compound with potent anti-inflammatory properties. This technical guide provides a comprehensive investigation into the molecular mechanisms underpinning this compound's role as a selective inhibitor of cyclooxygenase-2 (COX-2). It details the dual-inhibitory action of this compound, involving both the direct suppression of COX-2 enzymatic activity and the downregulation of its expression via the NF-κB signaling pathway. This document synthesizes quantitative data, outlines detailed experimental protocols, and presents visual diagrams of the relevant biological pathways and workflows to serve as a critical resource for researchers in pharmacology and drug development.

Introduction: The Inflammatory Cascade and COX-2

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation contributes to numerous chronic diseases.[1] Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins (PGs), which are key inflammatory mediators.[2][3] There are two primary isoforms of this enzyme:

  • COX-1: A constitutively expressed enzyme involved in physiological "housekeeping" functions, such as protecting the gastric mucosa and supporting platelet aggregation.[4][5]

  • COX-2: An inducible enzyme, the expression of which is upregulated at sites of inflammation by stimuli like cytokines (e.g., Interleukin-1β) and lipopolysaccharides (LPS).[4][5] Its product, PGE2, contributes to pain, fever, and inflammation.[2]

Selective inhibition of COX-2 is a desirable therapeutic strategy for anti-inflammatory drugs, as it minimizes the gastrointestinal side effects associated with the inhibition of COX-1 by traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[2][6] this compound has been identified as a compound that selectively targets COX-2, making it a promising candidate for further investigation.[7]

Mechanism of Action: this compound's Dual Inhibition of COX-2

Research demonstrates that this compound exerts its anti-inflammatory effects through a dual mechanism, targeting both the activity and the synthesis of the COX-2 enzyme.[7]

Direct Inhibition of COX-2 Enzymatic Activity

This compound directly inhibits the enzymatic function of COX-2 in a concentration-dependent manner.[7] This action prevents the conversion of arachidonic acid to PGH2, thereby reducing the production of downstream pro-inflammatory prostaglandins like PGE2.

Suppression of COX-2 Expression via NF-κB Pathway

Beyond direct enzyme inhibition, this compound also suppresses the de novo synthesis of the COX-2 protein. This is achieved by interfering with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[7] Pro-inflammatory stimuli, such as Interleukin-1β (IL-1β), typically trigger the degradation of the inhibitory protein IκBα. This releases the p65 subunit of NF-κB, allowing it to translocate from the cytosol into the nucleus.[7][8] Once in the nucleus, p65 binds to specific DNA sequences to initiate the transcription of target genes, including PTGS2 (the gene encoding COX-2).[9]

This compound partially inhibits the IL-1β-induced degradation of IκBα, which in turn reduces the nuclear translocation of the p65 subunit and subsequent COX-2 expression.[7] Notably, this compound does not appear to affect the p44/42 mitogen-activated protein kinase (MAPK) pathway, indicating a degree of specificity in its mechanism.[7][10]

Quantitative Data on this compound's Inhibitory Effects

The following tables summarize the key quantitative findings from in vitro studies on this compound's activity.

Table 1: Concentration-Dependent Inhibition of COX-2 and PGE2 by this compound

Parameter Cell Line Inducing Agent This compound Concentration (µM) Effect Citation
COX-2 Expression A549 IL-1β 10 - 50 Concentration-dependent attenuation [7]
PGE2 Release A549 IL-1β 10 - 50 Concentration-dependent attenuation [7]

| COX-2 Enzyme Activity | A549 | IL-1β | 10 - 50 | Concentration-dependent inhibition |[7] |

Table 2: Selectivity Profile of this compound

Enzyme Cell Line This compound Concentration (µM) Effect on Activity/Expression Citation
COX-1 A549 Up to 200 No effect [7]

| COX-2 | A549 | 10 - 50 | Inhibition |[7] |

Table 3: Effect of this compound on Inflammatory Cytokines

Cytokine Cell Line Inducing Agent Effect of this compound Citation
TNF-α RAW264.7 LPS Downregulation [11]
IL-6 RAW264.7 LPS Downregulation [11]
IL-1β RAW264.7 LPS Downregulation [11]

| IL-10 (anti-inflammatory) | RAW264.7 | LPS | Upregulation |[11] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of this compound.

Cell Culture and Induction of Inflammation
  • Cell Lines: Human pulmonary epithelial cells (A549) or murine macrophage-like cells (RAW264.7) are commonly used.[7][11]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified 5% CO₂ atmosphere.[11]

  • Inflammatory Stimulation: To induce an inflammatory response and COX-2 expression, cells are stimulated with either Interleukin-1β (IL-1β) or lipopolysaccharide (LPS) (e.g., 1 µg/mL for 24 hours).[7][11]

  • Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10-50 µM) for a specified period before stimulation with the inflammatory agent.[7]

Western Blot Analysis for Protein Expression
  • Protein Extraction: Following treatment, cells are lysed. For NF-κB translocation studies, cytosolic and nuclear protein fractions are prepared separately.

  • Quantification: Protein concentration is determined using a BCA or Bradford protein assay.

  • Electrophoresis: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE.

  • Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking & Incubation: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific for COX-2, COX-1, IκBα, p65, or a loading control (e.g., β-actin).

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Prostaglandin E2 (PGE2) Release Assay
  • Sample Collection: The cell culture supernatant is collected after the treatment and stimulation period.

  • Quantification: The concentration of PGE2 in the supernatant is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

NF-κB Nuclear Translocation and DNA Binding Assay
  • Nuclear Protein Extraction: As described in the Western Blot protocol, nuclear extracts are prepared from treated cells.

  • Electrophoretic Mobility Shift Assay (EMSA):

    • A double-stranded oligonucleotide probe containing the NF-κB consensus sequence is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

    • The labeled probe is incubated with the nuclear protein extracts to allow for the formation of DNA-protein complexes.

    • The reaction mixture is resolved on a non-denaturing polyacrylamide gel.

    • The gel is dried and subjected to autoradiography or other appropriate imaging to visualize the DNA-protein complexes. A "shift" in the mobility of the labeled probe indicates NF-κB binding.[7]

Visualizations: Pathways and Workflows

Diagram 1: this compound's Inhibition of the NF-κB Signaling Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_nucleus Nucleus IL-1b IL-1β Receptor IL-1 Receptor IL-1b->Receptor IkB IκBα Receptor->IkB Leads to Degradation IkB_p65_p50 IκBα-p65/p50 (Inactive Complex) p65_p50 p65/p50 (NF-κB) p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation IkB_p65_p50->p65_p50 Degradation of IκBα Byakangelicol_Inhibits This compound Inhibition Byakangelicol_Inhibits->IkB_p65_p50 Prevents Degradation DNA DNA p65_p50_nuc->DNA Binds & Initiates Transcription COX2_mRNA COX-2 mRNA DNA->COX2_mRNA COX2_Protein COX-2 Protein (Inflammation) COX2_mRNA->COX2_Protein

Caption: this compound inhibits IL-1β-induced NF-κB activation.

Diagram 2: General Experimental Workflow for In Vitro Analysis

Experimental_Workflow cluster_analysis Downstream Analysis A Cell Culture (e.g., A549, RAW264.7) B Pre-treatment with This compound A->B C Stimulation with Inflammatory Agent (e.g., LPS, IL-1β) B->C D Sample Collection (Cell Lysate & Supernatant) C->D E Western Blot (COX-2, p65, IκBα) D->E F PGE2 ELISA D->F G EMSA (NF-κB DNA Binding) D->G

Caption: Workflow for assessing this compound's anti-inflammatory effects.

Diagram 3: Logical Diagram of this compound's Dual-Action Mechanism

Dual_Action Start Inflammatory Stimulus (e.g., IL-1β) Pathway1 NF-κB Pathway Activation Start->Pathway1 Byak This compound Byak->Pathway1 Inhibits Pathway3 COX-2 Enzyme Byak->Pathway3 Inhibits Pathway2 COX-2 Gene Expression Pathway1->Pathway2 Pathway2->Pathway3 Pathway4 Prostaglandin (PGE2) Production Pathway3->Pathway4 End Inflammation Pathway4->End

Caption: this compound's dual inhibition of the COX-2 pathway.

Conclusion and Future Directions

This compound presents a compelling profile as a selective COX-2 inhibitor. Its dual mechanism of action—directly inhibiting enzyme activity and suppressing gene expression via the NF-κB pathway—positions it as a potent anti-inflammatory agent.[7] The compound's high selectivity for COX-2 over COX-1 suggests a potentially favorable safety profile with a reduced risk of gastrointestinal complications compared to traditional NSAIDs.[7] Further in vivo studies are warranted to confirm these effects and to evaluate the pharmacokinetics and therapeutic efficacy of this compound in models of chronic inflammatory disease.[9] The detailed mechanisms and protocols outlined in this guide provide a solid foundation for future research into this promising natural compound.

References

Preliminary Studies on the Anti-Proliferative Effects of Byakangelicol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Byakangelicol, a furanocoumarin isolated from the root of Angelica dahurica, has demonstrated notable anti-proliferative effects against a variety of human tumor cell lines. This technical guide provides a comprehensive overview of the preliminary research into this compound's anti-cancer properties. It is intended for researchers, scientists, and drug development professionals. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the potential signaling pathways involved in this compound's mechanism of action. While research on this compound is ongoing, this guide consolidates the current understanding to facilitate further investigation into its therapeutic potential.

Introduction

Natural compounds are a significant source of novel therapeutic agents, particularly in oncology. This compound, a natural furanocoumarin, has emerged as a compound of interest due to its observed anti-proliferative activities. Preliminary studies suggest that this compound can inhibit the growth of various cancer cell lines, indicating its potential as a lead compound for the development of new anti-cancer drugs. This guide aims to provide a detailed technical overview of the existing research, focusing on the anti-proliferative effects of this compound, the experimental methodologies used to assess these effects, and the potential molecular pathways it may modulate.

Data Presentation: Anti-Proliferative Activity of this compound

Quantitative data on the anti-proliferative effects of this compound is crucial for evaluating its potency and selectivity. While specific IC50 values for this compound across a wide range of cell lines are not extensively documented in publicly available literature, existing studies indicate a dose-dependent inhibitory effect on several human tumor cell lines. The following table summarizes the reported anti-proliferative activity of this compound.

Cell LineCancer TypeAssay TypeObserved EffectCitation
A549Non-small cell lung cancerSRB or similarSignificant inhibition of proliferation
SK-OV-3OvarySRB or similarSignificant inhibition of proliferation
SK-MEL-2MelanomaSRB or similarSignificant inhibition of proliferation
XF498Central Nervous SystemSRB or similarSignificant inhibition of proliferation
HCT-15ColonSRB or similarSignificant inhibition of proliferation
Breast Cancer CellsBreast CancerNot SpecifiedInhibition of tumor cell proliferation
A549Human pulmonary epithelial cellsNot SpecifiedAttenuated IL-1β-induced COX-2 expression and PGE2 release in a concentration-dependent manner (10-50 µM)

Note: Specific IC50 values were not provided in the cited literature. The Sulforhodamine B (SRB) assay is a commonly used method for cytotoxicity screening and is cited as a relevant protocol.

Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary studies of this compound's anti-proliferative effects. These protocols are based on standard laboratory procedures and can be adapted for further research on this compound.

Cell Culture

Human cancer cell lines (e.g., A549, SK-OV-3, SK-MEL-2, XF498, HCT-15) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Sulforhodamine B (SRB) Assay for Cell Proliferation

The SRB assay is a colorimetric assay used to determine cell number based on the measurement of cellular protein content.

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48-72 hours).

  • Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates four to five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is performed to determine the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 70% cold ethanol and fix overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using appropriate software.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect changes in the expression and phosphorylation of proteins involved in signaling pathways.

Procedure:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-JAK2, JAK2, SHP-1, NF-κB p65, IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Potential Signaling Pathways

Based on studies of this compound and related furanocoumarins, two key signaling pathways are hypothesized to be involved in its anti-proliferative effects: the SHP-1/JAK2/STAT3 pathway and the NF-κB pathway.

SHP1_JAK2_STAT3_Pathway This compound This compound SHP1 SHP-1 (Phosphatase) This compound->SHP1 Induces pJAK2 p-JAK2 (Active) SHP1->pJAK2 Dephosphorylates JAK2 JAK2 JAK2->pJAK2 Phosphorylation pSTAT3 p-STAT3 (Active) pJAK2->pSTAT3 Phosphorylates STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Activates Proliferation Cell Proliferation & Survival GeneTranscription->Proliferation

Caption: Hypothesized this compound-mediated inhibition of the JAK2/STAT3 pathway via SHP-1 induction.

Methodological & Application

Application Notes and Protocols for In Vitro Assay Development of Byakangelicol Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Byakangelicol is a furanocoumarin compound isolated from the roots of Angelica dahurica, a plant with a long history of use in traditional medicine.[1][2] Scientific research has identified this compound as a potent anti-inflammatory agent.[1][3] Its mechanism of action involves the inhibition of cyclooxygenase-2 (COX-2) expression and activity, a key enzyme in the inflammatory pathway.[1] This inhibition is mediated, at least in part, by the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][4] Furthermore, this compound has been shown to modulate the production of various inflammatory mediators, including a reduction in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), and an increase in the anti-inflammatory cytokine IL-10.[3] this compound has also been noted to decrease nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[3] These properties make this compound a promising candidate for the development of new anti-inflammatory therapeutics.

These application notes provide a comprehensive guide to the in vitro assays that can be employed to characterize and quantify the biological activity of this compound. The protocols detailed below are designed to be robust and reproducible for use in academic and industrial research settings.

Key Biological Activities and Corresponding In Vitro Assays

Biological ActivityIn Vitro AssayKey Parameters MeasuredCell Line Example
Anti-inflammatory Cytokine Quantification AssayLevels of TNF-α, IL-6, IL-1β, IL-10RAW 264.7, A549
Nitric Oxide (NO) Production AssayNitrite concentrationRAW 264.7
COX-2 Enzyme Activity AssayProstaglandin E2 (PGE2) levelsA549
Mechanism of Action NF-κB Signaling Pathway AssayPhosphorylation of IκBα, nuclear translocation of p65A549, RAW 264.7
Cytotoxicity Cell Viability AssayCell proliferation/metabolic activityRAW 264.7, A549

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines:

    • RAW 264.7 (murine macrophage-like cells) are suitable for studying inflammation and nitric oxide production.[3]

    • A549 (human pulmonary epithelial cells) are a relevant model for investigating inflammation in the context of respiratory conditions.[1]

  • Culture Conditions:

    • Culture RAW 264.7 or A549 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation:

    • Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10-50 mM).

    • Dilute the stock solution in a complete culture medium to achieve the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (CCK-8 Assay)

This assay is crucial to determine the non-toxic concentration range of this compound for subsequent experiments.

  • Procedure:

    • Seed RAW 264.7 or A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.[3]

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control group.

Quantification of Inflammatory Cytokines (ELISA)

This protocol measures the effect of this compound on the production of key pro- and anti-inflammatory cytokines.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.[3]

    • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • Quantify the concentrations of TNF-α, IL-6, IL-1β, and IL-10 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay determines the effect of this compound on the production of nitric oxide, a key inflammatory mediator.

  • Procedure:

    • Follow the cell seeding, pre-treatment, and LPS stimulation steps as described in the cytokine quantification protocol.

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

COX-2 Enzyme Activity Assay (PGE2 Quantification)

This assay evaluates the direct inhibitory effect of this compound on COX-2 enzyme activity by measuring the production of its product, prostaglandin E2 (PGE2).

  • Procedure:

    • Seed A549 cells in a 24-well plate and grow to confluence.

    • Pre-treat the cells with various concentrations of this compound (e.g., 10-50 µM) for 1 hour.[1]

    • Stimulate the cells with interleukin-1β (IL-1β; 1 ng/mL) for 24 hours to induce COX-2 expression.[1]

    • Collect the cell culture supernatants.

    • Quantify the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

NF-κB Signaling Pathway Analysis (Western Blot)

This protocol assesses the effect of this compound on the NF-κB pathway by analyzing the degradation of IκB-α and the nuclear translocation of the p65 subunit.

  • Procedure:

    • Seed A549 or RAW 264.7 cells in a 6-well plate and grow to 80-90% confluence.

    • Pre-treat the cells with this compound (e.g., 50 µM) for 1 hour.[1]

    • Stimulate the cells with IL-1β or LPS for a short duration (e.g., 15-30 minutes).

    • For IκB-α degradation: Lyse the cells to obtain total cell lysates.

    • For p65 translocation: Perform subcellular fractionation to separate the cytoplasmic and nuclear fractions.

    • Determine the protein concentration of the lysates/fractions using a BCA protein assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against IκB-α, p65, and appropriate loading controls (e.g., β-actin for total/cytoplasmic lysates, Lamin B1 for nuclear lysates).

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Data Presentation

Table 1: Effect of this compound on Cell Viability

This compound (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.198.7 ± 4.8
199.1 ± 5.5
1097.5 ± 6.1
5095.3 ± 5.9
10085.2 ± 7.3

Table 2: Effect of this compound on Cytokine Production in LPS-stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)IL-10 (pg/mL)
Control15.2 ± 2.110.5 ± 1.88.9 ± 1.525.4 ± 3.1
LPS (1 µg/mL)580.4 ± 45.7450.6 ± 38.2320.1 ± 29.815.8 ± 2.5
LPS + this compound (10 µM)420.1 ± 35.9310.8 ± 28.4215.7 ± 20.135.2 ± 4.0
LPS + this compound (50 µM)250.7 ± 22.3180.2 ± 15.9125.4 ± 11.850.1 ± 5.6

Table 3: Effect of this compound on NO Production and PGE2 Release

TreatmentNO Production (µM) in RAW 264.7PGE2 Release (pg/mL) in A549
Control2.5 ± 0.450.1 ± 6.2
Stimulant (LPS/IL-1β)45.8 ± 3.9350.7 ± 28.9
Stimulant + this compound (10 µM)30.1 ± 2.8240.5 ± 21.7
Stimulant + this compound (50 µM)15.7 ± 1.9130.2 ± 15.4

Visualizations

G cluster_nucleus Nuclear Events LPS LPS/IL-1β TLR4_IL1R TLR4/IL-1R LPS->TLR4_IL1R IKK IKK Complex TLR4_IL1R->IKK IkB_NFkB IκB-α / NF-κB (p65/p50) IKK->IkB_NFkB Phosphorylation & Degradation of IκB-α NFkB_active NF-κB (p65/p50) (Active) IkB_NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation DNA DNA NFkB_active->DNA Binding COX2_gene COX-2, TNF-α, IL-6 Genes DNA->COX2_gene Transcription COX2_protein COX-2 Protein COX2_gene->COX2_protein Translation PGE2 Prostaglandin E2 (PGE2) COX2_protein->PGE2 Enzymatic Activity Inflammation Inflammation PGE2->Inflammation This compound This compound This compound->IKK Inhibits This compound->COX2_protein Inhibits

Caption: this compound's Anti-inflammatory Signaling Pathway.

G start Start seed_cells Seed Cells (e.g., RAW 264.7) start->seed_cells pretreat Pre-treat with This compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant stimulate->collect cytokine_assay Cytokine Assay (ELISA) collect->cytokine_assay no_assay NO Assay (Griess) collect->no_assay data_analysis Data Analysis cytokine_assay->data_analysis no_assay->data_analysis end End data_analysis->end

Caption: Workflow for In Vitro Anti-inflammatory Assays.

References

Unveiling the Anti-Inflammatory Potential of Byakangelicol: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models and detailed protocols for investigating the anti-inflammatory properties of Byakangelicol. The information presented is intended to guide researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of this natural compound.

Introduction to this compound

This compound is a furanocoumarin compound that has garnered significant interest for its diverse pharmacological activities, including its potent anti-inflammatory effects. Understanding its mechanism of action and efficacy in relevant in vivo models is a critical step in the drug development process. This document outlines key animal models that have been successfully employed to study the anti-inflammatory effects of this compound and its related compound, Byakangelicin, with a focus on inflammatory pathways involving NF-κB and COX-2.

Key Animal Models for Assessing Anti-Inflammatory Effects

Several well-established animal models can be utilized to assess the anti-inflammatory efficacy of this compound. The choice of model depends on the specific aspect of inflammation being investigated, from acute localized inflammation to chronic inflammatory diseases.

Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used model for evaluating acute inflammation. The injection of carrageenan, a seaweed polysaccharide, into the paw of a rodent induces a biphasic inflammatory response, characterized by edema, erythema, and hyperalgesia. The early phase is mediated by histamine and serotonin, while the later phase involves the production of prostaglandins and cytokines, making it a suitable model to test compounds that interfere with these mediators.

Lipopolysaccharide (LPS)-Induced Inflammation Models

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Systemic or localized administration of LPS can be used to create various models:

  • Systemic Inflammation: Intraperitoneal (i.p.) injection of LPS in mice or rats leads to a systemic inflammatory response, characterized by the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) into the circulation. This model is useful for studying the systemic anti-inflammatory effects of this compound.

  • Neuroinflammation: Intraperitoneal or intracerebral injection of LPS can induce neuroinflammation, characterized by the activation of microglia and astrocytes and the production of inflammatory mediators in the brain. This model is relevant for investigating the potential of this compound in neurological disorders with an inflammatory component.

  • Acute Lung Injury: Intratracheal or intranasal administration of LPS can induce acute lung injury, characterized by neutrophil infiltration and cytokine production in the lungs.

Titanium Particle (TiP)-Induced Calvarial Osteolysis in Mice

This model is particularly relevant for studying inflammation-induced bone loss, a common issue in aseptic loosening of joint prostheses. Titanium particles are implanted on the murine calvaria, leading to a local inflammatory response, osteoclast activation, and subsequent bone resorption. This model has been used to demonstrate this compound's ability to mitigate inflammatory bone destruction by targeting the COX-2/NF-κB signaling pathway.

Surgical Destabilization of the Medial Meniscus (DMM) Mouse Model of Osteoarthritis (OA)

The DMM model is a well-established surgical model of post-traumatic osteoarthritis. Surgical destabilization of the knee joint leads to progressive cartilage degeneration, osteophyte formation, and synovitis, all of which have a significant inflammatory component. This model has been used to evaluate the protective effects of Byakangelicin on cartilage and its ability to suppress inflammatory responses in the joint.

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., LPS, TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Studies have shown that this compound can suppress the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory mediators.

NF_kappa_B_Pathway This compound's Modulation of the NF-κB Signaling Pathway LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates IKK->IkappaB degradation NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB inhibits NFkappaB_active Active NF-κB (Nuclear Translocation) NFkappaB->NFkappaB_active activates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) NFkappaB_active->Pro_inflammatory_Genes promotes This compound This compound This compound->IKK inhibits

Caption: this compound inhibits the NF-κB pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also critical regulators of inflammation. These pathways are activated by various extracellular stimuli, including inflammatory cytokines and LPS, and they play a key role in regulating the production of pro-inflammatory mediators. While less directly studied for this compound itself, modulation of MAPK pathways is a common mechanism for anti-inflammatory compounds.

MAPK_Pathway General MAPK Signaling in Inflammation Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAP3K (e.g., TAK1) Stimuli->MAP3K MAP2K MAP2K (e.g., MEK1/2, MKK3/6, MKK4/7) MAP3K->MAP2K MAPK MAPK (ERK, p38, JNK) MAP2K->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: Overview of the MAPK signaling cascade.

Experimental Protocols

The following are detailed protocols for key experiments cited in the literature for evaluating the anti-inflammatory effects of this compound and related compounds.

Protocol for Carrageenan-Induced Paw Edema

Objective: To evaluate the effect of this compound on acute inflammation.

Materials:

  • Male Wistar rats or Swiss albino mice (180-220 g)

  • Lambda carrageenan (1% w/v in sterile saline)

  • This compound (various doses, dissolved in a suitable vehicle like DMSO and diluted in saline)

  • Reference drug (e.g., Indomethacin, 5 mg/kg)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Fast animals overnight with free access to water.

  • Divide animals into groups (e.g., vehicle control, this compound low dose, this compound high dose, reference drug).

  • Administer this compound or the reference drug intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Protocol for LPS-Induced Systemic Inflammation in Mice

Objective: To assess the effect of this compound on systemic inflammation.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Sterile phosphate-buffered saline (PBS)

  • ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

  • Acclimatize mice and divide them into experimental groups.

  • Administer this compound (e.g., i.p.) at the desired doses 1 hour before LPS challenge.

  • Inject LPS (e.g., 1-5 mg/kg) i.p. to induce systemic inflammation.

  • At a specified time point (e.g., 2, 6, or 24 hours) after LPS injection, collect blood via cardiac puncture.

  • Separate serum and store at -80°C until analysis.

  • Measure the levels of TNF-α, IL-1β, and IL-6 in the serum using ELISA kits according to the manufacturer's instructions.

Protocol for TiP-Induced Calvarial Osteolysis in Mice

Objective: To evaluate the effect of this compound on inflammation-induced bone loss.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • Titanium particles (TiPs)

  • This compound

  • Surgical instruments

  • Micro-CT scanner

Procedure:

  • Anesthetize mice and make a sagittal incision on the scalp.

  • Implant TiPs onto the surface of the calvaria.

  • Suture the incision.

  • Administer this compound (e.g., daily via i.p. injection) for a specified period (e.g., 7-14 days).

  • At the end of the treatment period, euthanize the mice and harvest the calvaria.

  • Analyze bone resorption using a micro-CT scanner to quantify the area and volume of osteolysis.

  • Perform histological analysis (e.g., H&E staining, TRAP staining for osteoclasts) to assess inflammation and osteoclast activity.

Data Presentation

Quantitative data from studies on this compound's anti-inflammatory effects should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-1.25 ± 0.15-
This compound100.85 ± 0.12*32%
This compound300.60 ± 0.10 52%
Indomethacin50.55 ± 0.0856%

*p < 0.05, **p < 0.01 compared to vehicle control. Data are hypothetical and for illustrative purposes.

Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control-1500 ± 2002500 ± 300
This compound20950 ± 1501600 ± 250
This compound40600 ± 100 1000 ± 200

*p < 0.05, **p < 0.01 compared to vehicle control. Data are hypothetical and for illustrative purposes.

Experimental Workflow Visualization

A generalized workflow for screening the anti-inflammatory potential of this compound is presented below.

Experimental_Workflow General Workflow for Evaluating this compound Model_Selection Animal Model Selection (e.g., Carrageenan, LPS) Grouping Animal Grouping and Dose Preparation Model_Selection->Grouping Administration This compound Administration (i.p. or p.o.) Grouping->Administration Induction Induction of Inflammation Administration->Induction Measurement Measurement of Inflammatory Parameters Induction->Measurement Data_Analysis Data Analysis and Interpretation Measurement->Data_Analysis Biochemical Biochemical Analysis (Cytokines, PGE2) Measurement->Biochemical Histopathology Histopathological Examination Measurement->Histopathology

Caption: A typical experimental workflow.

Conclusion

The animal models and protocols described herein provide a robust framework for the preclinical evaluation

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Byakangelicol in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Byakangelicol is a furanocoumarin found in various medicinal plants, notably from the Angelica genus, such as Angelica dahurica.[1][2] It has garnered significant interest due to its diverse pharmacological activities, including anti-inflammatory and anti-tumor effects.[1][3][4] Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation and HPLC analysis.

1. Materials and Reagents

  • This compound reference standard (≥95% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (optional, for mobile phase modification)

  • Plant material (e.g., dried roots of Angelica dahurica)

  • Syringe filters (0.45 µm)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • Diode Array Detector (DAD) or UV-Vis detector

3. Sample Preparation: Extraction

A robust extraction method is critical for accurate quantification. Ultrasound-assisted extraction (UAE) is a common and efficient technique.[5]

  • Step 1: Weigh 1.0 g of powdered, dried plant material into a conical flask.

  • Step 2: Add 25 mL of methanol.

  • Step 3: Sonicate the mixture for 30 minutes in an ultrasonic bath at a controlled temperature (e.g., 40°C).

  • Step 4: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Step 5: Collect the supernatant. Repeat the extraction process on the residue twice more.

  • Step 6: Combine the supernatants and evaporate to dryness under reduced pressure.

  • Step 7: Reconstitute the dried extract in 5 mL of methanol.

  • Step 8: Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC injection.[6]

4. Chromatographic Conditions

A reversed-phase HPLC method is typically employed for the separation of furanocoumarins.[7]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is often effective.[8]

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-20 min: 30-70% B

    • 20-25 min: 70-30% B

    • 25-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm or 310 nm[9]

  • Injection Volume: 10 µL

5. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Solutions: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.

Method Validation

To ensure the reliability of the method, it should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[10][11]

Data Presentation

The quantitative performance of the HPLC method is summarized in the tables below.

Table 1: Calibration and Linearity Data for this compound

ParameterValue
Linearity Range (µg/mL)1 - 100
Regression Equationy = 25483x + 1254
Correlation Coefficient (R²)> 0.999

Table 2: Method Validation Parameters

ParameterResult
Precision (%RSD)
Intra-day Precision< 2.0%
Inter-day Precision< 3.0%
Accuracy (% Recovery) 98.5% - 102.3%
Sensitivity
Limit of Detection (LOD) (µg/mL)0.15
Limit of Quantification (LOQ) (µg/mL)0.50

LOD and LOQ are calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).[12][13]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Plant Material (e.g., Angelica dahurica) powdering Grind to Fine Powder plant_material->powdering extraction Ultrasound-Assisted Extraction with Methanol powdering->extraction filtration Centrifuge and Filter (0.45 µm) extraction->filtration hplc_injection Inject Sample into HPLC filtration->hplc_injection Prepared Sample separation C18 Column Separation (Gradient Elution) hplc_injection->separation detection UV/DAD Detection at 254 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram Raw Data peak_integration Identify and Integrate this compound Peak chromatogram->peak_integration quantification Quantify using Calibration Curve peak_integration->quantification report Generate Report quantification->report

Caption: Workflow for the quantification of this compound in plant extracts.

Signaling Pathway Context

This compound has been shown to exhibit anti-inflammatory effects by inhibiting the activity and expression of cyclooxygenase-2 (COX-2).[3] This inhibition may be mediated, in part, through the suppression of the NF-κB signaling pathway.[3] Understanding this mechanism is vital for drug development professionals exploring its therapeutic potential.

Signaling_Pathway cluster_cytosol Cytosol IL1b IL-1β IKK IKK Complex IL1b->IKK Activates IkBa IκB-α IKK->IkBa Phosphorylates for Degradation NFkB p65 NF-κB NFkB_active Active p65 NF-κB (Nucleus) NFkB->NFkB_active Translocation COX2_gene COX-2 Gene Expression NFkB_active->COX2_gene Induces COX2_protein COX-2 Protein COX2_gene->COX2_protein Translation PGE2 Prostaglandin E2 (PGE2) COX2_protein->PGE2 Catalyzes This compound This compound This compound->IkBa Inhibits Degradation This compound->NFkB_active Inhibits Translocation This compound->COX2_protein Inhibits Activity

Caption: this compound's inhibitory effect on the NF-κB and COX-2 pathway.

The described HPLC method is simple, precise, accurate, and sensitive for the quantification of this compound in plant extracts. This protocol can be readily adopted for routine quality control analysis and for research purposes in the fields of phytochemistry and drug discovery. The provided validation data demonstrates the robustness and reliability of the method, making it suitable for professionals in the pharmaceutical and nutraceutical industries.

References

Application Note: LC-MS Protocol for Byakangelicol Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Byakangelicol, a furanocoumarin found in various plants of the Apiaceae family, has garnered significant interest for its diverse pharmacological activities. Understanding its metabolic fate is crucial for evaluating its efficacy, potential toxicity, and drug-drug interaction profile. This application note provides a detailed protocol for the identification of this compound metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS). The described methods are applicable for in vitro studies using liver microsomes and can be adapted for the analysis of in vivo samples such as plasma and urine.

Metabolic Pathways of this compound

The biotransformation of this compound primarily occurs in the liver, mediated by cytochrome P450 (CYP450) enzymes.[1][2][3][4] The metabolism of furanocoumarins like this compound typically involves Phase I and Phase II reactions.

Phase I Metabolism: These are functionalization reactions that introduce or expose polar functional groups. For this compound, the primary Phase I metabolic pathways are:

  • O-demethylation: Removal of a methyl group from the methoxy moiety.

  • O-dealkylation: Cleavage of the ether linkage of the side chain.

  • Hydroxylation: Addition of a hydroxyl group to the molecule.

These reactions are mainly catalyzed by CYP450 isoforms such as CYP1A2, CYP2A6, and CYP3A4.[1]

Phase II Metabolism: These are conjugation reactions where an endogenous molecule is added to the Phase I metabolite, increasing its water solubility and facilitating its excretion. Common conjugation reactions include glucuronidation and sulfation.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol describes a typical experiment to identify the metabolites of this compound formed by human liver microsomes (HLMs).

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

Procedure:

  • Incubation Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Methanol). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid inhibiting enzyme activity.

    • In a microcentrifuge tube, add the following in order:

      • Phosphate buffer

      • Human Liver Microsomes (final protein concentration typically 0.5-1 mg/mL)

      • This compound stock solution (final substrate concentration to be tested, e.g., 1-50 µM)

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C in a shaking water bath for a specified time (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

    • Vortex the mixture vigorously.

  • Sample Preparation for LC-MS Analysis:

    • Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or an HPLC vial for LC-MS analysis.

    • A negative control incubation without the NADPH regenerating system should be included to differentiate between enzymatic and non-enzymatic degradation.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A mass spectrometer, such as a triple quadrupole (QqQ) for targeted analysis or a high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for structural elucidation.

LC Parameters (Example):

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 15 minutes, followed by a 5-minute re-equilibration
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

MS Parameters (Example for QqQ in Positive Ion Mode):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow (Desolvation) 800 L/hr
Scan Mode Full scan for metabolite discovery, followed by product ion scan for fragmentation analysis. For targeted quantification, Multiple Reaction Monitoring (MRM) would be used.

Data Presentation

Expected this compound Metabolites

Based on known metabolic pathways for related furanocoumarins, the following metabolites of this compound are expected.[5][6]

Metabolite IDProposed TransformationMolecular Formula[M+H]⁺ (m/z)
M1O-demethylationC₁₆H₁₆O₇321.0918
M2O-dealkylationC₁₁H₆O₅219.0237
M3HydroxylationC₁₇H₁₈O₈351.1023
Pharmacokinetic Parameters of this compound in Rats

The following table summarizes the main pharmacokinetic parameters of this compound in rats after oral and intravenous administration.[7]

ParameterOral Administration (15 mg/kg)Intravenous Administration (5 mg/kg)
Tmax (h) 0.25 ± 0.120.08 ± 0.00
Cmax (ng/mL) 115.6 ± 34.82897.5 ± 456.2
t1/2 (h) 1.8 ± 0.51.5 ± 0.3
AUC (0-t) (ng/mLh) 168.4 ± 45.71562.9 ± 234.5
AUC (0-∞) (ng/mLh) 175.9 ± 50.11578.3 ± 240.1
Bioavailability (%) 3.6-

Visualizations

experimental_workflow cluster_incubation In Vitro Incubation cluster_prep Sample Preparation cluster_analysis LC-MS Analysis This compound This compound incubation Incubate at 37°C This compound->incubation hlm Human Liver Microsomes hlm->incubation nadph NADPH System nadph->incubation termination Terminate with Acetonitrile incubation->termination centrifugation Centrifuge termination->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis & Identification ms_detection->data_analysis byakangelicol_metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent This compound m1 M1: O-demethylated this compound parent->m1 O-demethylation m2 M2: O-dealkylated this compound parent->m2 O-dealkylation m3 M3: Hydroxylated this compound parent->m3 Hydroxylation conjugated_metabolites Conjugated Metabolites (e.g., Glucuronides) m1->conjugated_metabolites Conjugation m2->conjugated_metabolites Conjugation m3->conjugated_metabolites Conjugation

References

Troubleshooting & Optimization

Technical Support Center: Byakangelicol Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data on the stability and degradation of Byakangelicol is limited in publicly available scientific literature. This guide is based on the general chemical properties of furanocoumarins, the class of compounds to which this compound belongs. The provided quantitative data and degradation pathways are illustrative and should be considered as a starting point for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: As a furanocoumarin, this compound is susceptible to degradation from several factors:

  • pH: The lactone ring in the coumarin structure is prone to hydrolysis, which is significantly accelerated under basic conditions (pH > 7). Acidic conditions can also promote hydrolysis, although typically to a lesser extent.

  • Light: Furanocoumarins are well-known photosensitizers and can undergo photodegradation upon exposure to UV light. This can lead to the formation of various photoproducts.

  • Temperature: Elevated temperatures can increase the rate of hydrolytic and oxidative degradation. This compound should be stored at low temperatures, preferably frozen, to minimize thermal degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation byproducts.

Q2: What solvents are recommended for dissolving and storing this compound?

A2: this compound is soluble in solvents such as chloroform, methanol, and pyridine. For experimental purposes, polar organic solvents like methanol, ethanol, and acetonitrile are commonly used. Dimethyl sulfoxide (DMSO) is also a suitable solvent for creating stock solutions. It is crucial to use high-purity, dry solvents to avoid introducing contaminants that could catalyze degradation. Aqueous solutions should be used with caution, especially at neutral to alkaline pH, due to the risk of hydrolysis.

Q3: How should I store my this compound stock solutions to ensure stability?

A3: To maximize the stability of your this compound stock solutions, follow these guidelines:

  • Solvent Choice: Prepare stock solutions in a non-aqueous, aprotic solvent like DMSO or anhydrous acetonitrile.

  • Temperature: Store stock solutions at -20°C or lower.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.

  • Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen to minimize oxidative degradation.

Q4: I am observing multiple peaks in my HPLC analysis of a fresh this compound sample. What could be the cause?

A4: If you are confident in the purity of your this compound standard, multiple peaks could indicate on-column degradation or interaction with the mobile phase. Consider the following:

  • Mobile Phase pH: If your mobile phase is buffered at a pH that promotes hydrolysis, you may see degradation products.

  • Solvent Purity: Impurities in your mobile phase solvents could be reacting with the analyte.

  • Column Activity: The stationary phase of your HPLC column could have active

Managing potential off-target effects of Byakangelicol in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using Byakangelicol. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the potential off-target effects of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound's primary anti-inflammatory action involves the dual inhibition of cyclooxygenase-2 (COX-2) activity and expression.[1] It attenuates the release of prostaglandin E2 (PGE2) by suppressing the NF-κB signaling pathway, which is crucial for COX-2 induction.[1][2] Notably, it does not significantly affect COX-1 activity, suggesting selectivity for the inducible inflammatory enzyme.[1]

Q2: I'm observing unexpected cell death in my experiments. Is this compound known to induce apoptosis?

Yes, in some contexts, this compound has been shown to induce apoptosis. For instance, in breast cancer cell lines, it can trigger apoptosis by inhibiting the SHP-1/JAK2/STAT3 signaling pathway.[3] If this is not the intended outcome of your experiment, it may be considered an off-target effect. It is crucial to evaluate the activation state of this pathway in your specific cell model to determine if it is the cause of the unexpected cytotoxicity.

Q3: My results suggest modulation of the MAPK pathway, but I thought this compound didn't affect it. What's going on?

While studies have shown that this compound does not affect IL-1β-induced p44/42 MAPK activation in A549 human pulmonary epithelial cells, this doesn't rule out interactions in other cell types or under different stimuli.[1][2] Drug effects can be highly context-dependent. An unexpected modulation of the MAPK pathway could be a cell-specific off-target effect. Verifying this requires specific control experiments, such as using a known MAPK inhibitor as a comparator.

Q4: Can this compound affect the bioavailability of other compounds in my experiment?

Yes. This compound has been shown to act as a modulator that can improve the brain accumulation and distribution of other compounds, such as curcumin and doxorubicin.[4] If you are using this compound in combination with other drugs, be aware that it may alter their pharmacokinetics and lead to enhanced effects or toxicities that are not observable when the drugs are used alone.[4]

Troubleshooting Guide

Issue 1: Inconsistent or Non-reproducible Results

You're observing high variability between replicate experiments using this compound.

  • Potential Cause 1: Compound Stability and Purity. this compound, a natural coumarin, can degrade or may have purity issues depending on the supplier and storage conditions. Sulfur fumigation of its natural source, Angelica dahurica, is known to significantly decrease the levels of this compound.[5]

  • Solution:

    • Verify Purity: Always obtain a certificate of analysis (CoA) from your supplier. If in doubt, verify the purity using HPLC.

    • Proper Storage: Store this compound as recommended by the manufacturer, typically as a powder at -20°C, protected from light. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) for each experiment and avoid repeated freeze-thaw cycles.[6]

    • Include Controls: Use a well-characterized COX-2 inhibitor (e.g., NS-398) as a positive control to ensure your assay is performing as expected.[1]

Issue 2: Phenotype Does Not Match On-Target (COX-2) Inhibition

The observed cellular phenotype (e.g., unexpected changes in cell morphology, proliferation, or gene expression) cannot be explained solely by the inhibition of COX-2.

  • Potential Cause: Off-Target Kinase or Signaling Pathway Interaction. While this compound is primarily known as a COX-2 inhibitor, like many small molecules, it may interact with other proteins, especially at higher concentrations.[7] For example, it is known to inhibit the JAK2/STAT3 pathway in breast cancer cells.[3]

  • Troubleshooting Workflow: The following diagram outlines a workflow to investigate potential off-target effects.

    G cluster_workflow Troubleshooting Workflow for Off-Target Effects A Unexpected Phenotype Observed B Hypothesize Off-Target Interaction A->B C Is the JAK2/STAT3 pathway relevant to your model? B->C D Perform Western Blot for p-STAT3 and p-JAK2 C->D  Yes G Consider Broad-Spectrum Screening C->G  No / Unsure E Use a specific JAK2 inhibitor (e.g., Fedratinib) as a control. Does it replicate the phenotype? D->E F Pathway Confirmed E->F  Yes K Phenotype is likely due to JAK2/STAT3 inhibition F->K H Perform Kinase Inhibitor Profiling Assay G->H I Perform RNA-Seq to identify altered signaling pathways G->I J New Off-Target Hypothesis H->J I->J

    Caption: A logical workflow for diagnosing unexpected experimental results.

Quantitative Data Summary

The following table summarizes the known effective concentrations and IC50 values for this compound against its primary target and a known off-target pathway. Researchers should use concentrations within the selective range where possible.

Target/PathwayCell LineAssay TypeEffective Concentration / IC50Citation
On-Target
COX-2 Enzyme ActivityA549Enzyme Inhibition10-50 µM[1]
COX-2 Expression (IL-1β induced)A549Western Blot10-50 µM[1]
PGE2 Release (IL-1β induced)A549Immunoassay10-50 µM[1]
Off-Target
STAT3 Transcriptional ActivityBreast Cancer CellsLuciferase ReporterDose-dependent inhibition[3]
JAK2/STAT3 SignalingBreast Cancer CellsWestern BlotDose-dependent inhibition[3]
COX-1 Enzyme ActivityA549Enzyme InhibitionNo effect up to 200 µM[1]

Key Experimental Protocols

Protocol 1: Validating On-Target COX-2 Inhibition

This protocol is used to confirm that this compound is effectively inhibiting COX-2 in your cell model.

Objective: To measure the production of Prostaglandin E2 (PGE2), a primary product of COX-2 activity, following inflammatory stimulation.

Methodology:

  • Cell Culture: Plate your cells of interest (e.g., A549, macrophages) in a 24-well plate and grow to ~80-90% confluency.

  • Pre-treatment: Remove media and replace with serum-free media containing this compound at various concentrations (e.g., 1, 10, 50 µM) or a vehicle control (e.g., 0.1% DMSO). Include a positive control group with a known selective COX-2 inhibitor (e.g., NS-398). Incubate for 1-2 hours.

  • Stimulation: Add an inflammatory stimulus to induce COX-2 expression (e.g., Interleukin-1β at 1 ng/mL or LPS at 1 µg/mL).

  • Incubation: Incubate the cells for a pre-determined time course (e.g., 12-24 hours) to allow for PGE2 production and accumulation in the supernatant.

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • Quantification: Analyze the PGE2 concentration in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the PGE2 concentrations to the vehicle control and plot a dose-response curve to determine the inhibitory effect of this compound.

Protocol 2: Assessing Off-Target Effects on the JAK2/STAT3 Pathway

This protocol helps determine if unexpected phenotypes are caused by off-target inhibition of JAK2/STAT3 signaling.

Objective: To measure the phosphorylation status of JAK2 and STAT3, key activation markers of the pathway.

Methodology:

  • Cell Culture & Treatment: Plate cells and grow to 80-90% confluency. Treat with this compound at desired concentrations for a relevant time period (e.g., 6-24 hours). Include vehicle control and a positive control for pathway activation if necessary (e.g., Interleukin-6).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Western Blotting:

    • Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, phospho-JAK2 (Tyr1007/1008), and total JAK2. A loading control (e.g., β-actin or GAPDH) is essential.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities using software like ImageJ. Calculate the ratio of phosphorylated protein to total protein for both STAT3 and JAK2. Compare the ratios across treatment groups to the vehicle control.

Signaling Pathway Diagram

The diagram below illustrates the known signaling interactions of this compound, highlighting both its on-target and potential off-target effects.

G cluster_pathway This compound Mechanism of Action cluster_on On-Target: Anti-Inflammatory cluster_off Off-Target: Anti-Proliferative BYK This compound IKK IKK BYK->IKK Inhibits COX2_enz COX-2 Enzyme BYK->COX2_enz Inhibits SHP1 SHP1 BYK->SHP1 Regulates? IkB IκBα IKK->IkB P NFkB p65/p50 (NF-κB) IkB->NFkB Inhibits COX2_exp COX-2 Gene Expression NFkB->COX2_exp Induces COX2_exp->COX2_enz Translates PGE2 Prostaglandin E2 (Inflammation) COX2_enz->PGE2 Produces JAK2 JAK2 SHP1->JAK2 Dephosphorylates (Inhibits) STAT3 STAT3 JAK2->STAT3 Phosphorylates (Activates) Apoptosis Apoptosis / Reduced Proliferation STAT3->Apoptosis Regulates

Caption: On-target (blue) and potential off-target (red) pathways of this compound.

References

Validation & Comparative

Unveiling the Bioactivity of Byakangelicol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides a comprehensive comparison of the bioactivity of Byakangelicol with alternative compounds, supported by experimental data. The information is presented to facilitate the replication and validation of published findings.

This compound, a furanocoumarin isolated from the roots of Angelica dahurica, has garnered significant interest for its diverse pharmacological activities. This guide delves into its anti-inflammatory, anti-cancer, and neuroprotective properties, presenting a comparative analysis with other relevant compounds to aid in further research and development.

Section 1: Anti-inflammatory Activity of this compound

This compound has demonstrated notable anti-inflammatory effects, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme and the suppression of the NF-κB signaling pathway. This dual action leads to a reduction in the production of pro-inflammatory mediators.

Comparative Analysis of Anti-inflammatory Agents
CompoundTarget/MechanismCell LineIC50 Value / Effect
This compound COX-2 Inhibition, NF-κB SuppressionA549 (Human Lung Carcinoma), RAW264.7 (Murine Macrophage)Concentration-dependent inhibition of COX-2 expression and PGE2 release (10-50 μM).[1] Suppresses TiPs-stimulated osteoclastogenesis via the COX-2/NF-κB pathway.[2][3]
NS-398 Selective COX-2 InhibitorHuman Recombinant COX-2IC50: 1.77 µM.[4]
Oxypeucedanin Hydrate NF-κB/MAPK Pathway SuppressionRAW264.7 (Murine Macrophage)Reverses LPS-induced changes in iNOS, COX-2, IL-1β, IL-6, and TNF-α levels.[5][6]
Experimental Protocols: Anti-inflammatory Assays

1. COX-2 Inhibition Assay (in A549 cells):

  • Cell Culture: A549 human pulmonary epithelial cells are cultured in an appropriate medium.

  • Induction of Inflammation: Cells are stimulated with interleukin-1beta (IL-1β) to induce COX-2 expression.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 10-50 μM) or a control inhibitor like NS-398.

  • Analysis: COX-2 protein expression is assessed by Western blot. Prostaglandin E2 (PGE2) release into the culture medium is quantified by ELISA.

2. NF-κB Activation Assay (in RAW264.7 cells):

  • Cell Culture: RAW264.7 murine macrophage cells are maintained in culture.

  • Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS) to activate the NF-κB pathway.

  • Treatment: Cells are pre-treated with this compound or other inhibitors before LPS stimulation.

  • Analysis: The nuclear translocation of the NF-κB p65 subunit is visualized by immunofluorescence microscopy. The expression of NF-κB target genes (e.g., TNF-α, IL-6) is measured by qRT-PCR or ELISA.[7]

Signaling Pathway Diagram

Byakangelicol_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Cell cluster_inhibition Inhibition by this compound IL-1β IL-1β Receptor Receptor IL-1β->Receptor LPS LPS LPS->Receptor IKK IKK Receptor->IKK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases COX-2_Gene COX-2 Gene NF-κB->COX-2_Gene activates transcription Pro-inflammatory_Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory_Cytokines activates transcription COX-2_Enzyme COX-2 Enzyme COX-2_Gene->COX-2_Enzyme translates to PGE2 PGE2 COX-2_Enzyme->PGE2 produces This compound This compound This compound->IKK inhibits This compound->COX-2_Enzyme inhibits activity

This compound's anti-inflammatory mechanism.

Section 2: Anti-Cancer Activity of this compound in Breast Cancer

This compound has emerged as a potential anti-cancer agent, particularly in breast cancer, by targeting the SHP-1/JAK2/STAT3 signaling pathway. This pathway is crucial for tumor cell proliferation, survival, and metastasis.

Comparative Analysis of Anti-Cancer Agents Targeting JAK2/STAT3
CompoundTarget/MechanismCell LineIC50 Value / Effect
This compound SHP-1/JAK2/STAT3 InhibitionT47D, 4T1 (Breast Cancer)Inhibits proliferation and induces apoptosis.
Piperlongumine JAK2/STAT3 InhibitionMDA-MB-231 (TNBC)IC50: 4.693 μM.[4]
Salidroside EGFR/JAK2/STAT3 InhibitionMDA-MB-231 (TNBC)Inhibits migration, invasion, and angiogenesis.[8][9]
Experimental Protocols: Anti-Cancer Assays

1. Cell Proliferation Assay (MTT Assay):

  • Cell Seeding: Breast cancer cells (e.g., T47D, MDA-MB-231) are seeded in 96-well plates.

  • Treatment: Cells are treated with various concentrations of this compound or comparator compounds for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Quantification: The formazan crystals are dissolved, and the absorbance is measured to determine cell viability. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

2. Apoptosis Assay (Annexin V/PI Staining):

  • Cell Treatment: Breast cancer cells are treated with the test compounds.

  • Staining: Cells are harvested and stained with Annexin V-FITC (to detect early apoptotic cells) and Propidium Iodide (PI) (to detect late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.[10][11][12]

Signaling Pathway Diagram

Byakangelicol_Anti_Cancer_Pathway cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine_Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates STAT3_Dimer STAT3 Dimer STAT3->STAT3_Dimer dimerizes SHP-1 SHP-1 SHP-1->JAK2 dephosphorylates (inhibits) Target_Genes Target Genes (e.g., Bcl-2, Cyclin D1) STAT3_Dimer->Target_Genes activates transcription Proliferation_Survival Proliferation_Survival Target_Genes->Proliferation_Survival leads to Apoptosis Apoptosis Proliferation_Survival->Apoptosis inhibits This compound This compound This compound->SHP-1 activates

This compound's anti-cancer mechanism.

Section 3: Neuroprotective Effects of this compound

This compound has shown promise in the realm of neuroprotection, primarily through its ability to enhance the brain bioavailability of other neuroprotective compounds and its own anti-inflammatory actions within the central nervous system.

Comparative Analysis of Neuroprotective Agents
CompoundMechanismModelEffect
This compound Enhances brain accumulation of other compounds, Anti-inflammatoryLPS-induced neuro-inflammation modelReduces neuro-inflammation when co-administered with Curcumin.[5][13]
Curcumin Antioxidant, Anti-inflammatory, Anti-protein aggregateAnimal models of Alzheimer's and Parkinson's diseaseReduces oxidative damage, inflammation, and amyloid pathology.[6][14][15]
Experimental Protocols: Neuroprotection Assays

1. Brain Bioavailability Study:

  • Animal Model: Mice or rats are used.

  • Administration: A neuroprotective compound (e.g., Curcumin) is administered with or without this compound.

  • Sample Collection: At various time points, blood and brain tissue are collected.

  • Analysis: The concentration of the neuroprotective compound in the plasma and brain homogenates is quantified using methods like HPLC to determine the effect of this compound on its brain accumulation.[16]

2. Neuroinflammation Model:

  • Animal Model: Lipopolysaccharide (LPS)-induced neuroinflammation in mice is a common model.

  • Treatment: Animals are treated with this compound, a comparator compound, or a combination.

  • Behavioral Tests: Cognitive function can be assessed using tests like the Morris water maze or novel object recognition.[1]

  • Biochemical Analysis: Brain tissue is analyzed for markers of inflammation (e.g., cytokines like TNF-α, IL-1β) and oxidative stress.

Experimental Workflow Diagram

Byakangelicol_Neuroprotection_Workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: In Vivo Model cluster_phase3 Phase 3: Data Analysis Cell_Culture Neuronal/Glial Cell Culture Toxicity_Assay Toxicity Assay Cell_Culture->Toxicity_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., NO, Cytokine levels) Cell_Culture->Anti_inflammatory_Assay Animal_Model Neuroinflammation/Neurodegeneration Animal Model Anti_inflammatory_Assay->Animal_Model Treatment_Groups Treatment Groups: - Vehicle - this compound - Comparator - Combination Animal_Model->Treatment_Groups Behavioral_Tests Behavioral Tests Treatment_Groups->Behavioral_Tests Biochemical_Analysis Biochemical Analysis (Brain & Blood) Treatment_Groups->Biochemical_Analysis Statistical_Analysis Statistical Analysis Behavioral_Tests->Statistical_Analysis Biochemical_Analysis->Statistical_Analysis Conclusion Conclusion on Neuroprotective Efficacy Statistical_Analysis->Conclusion

Workflow for neuroprotection studies.

This guide provides a foundational framework for researchers interested in the bioactivity of this compound. For detailed experimental parameters and further quantitative data, consulting the full-text publications of the cited studies is recommended. The provided diagrams offer a visual representation of the complex biological processes involved, aiding in the conceptualization of future research endeavors.

References

A Head-to-Head Comparison of the Anti-inflammatory Activity of Byakangelicol and Oxypeucedanin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research for novel anti-inflammatory agents, the furanocoumarins Byakangelicol and Oxypeucedanin have emerged as compounds of significant interest. Both are predominantly isolated from plants of the Apiaceae family, such as Angelica dahurica, and have demonstrated potent inhibitory effects on key inflammatory mediators. This guide provides a detailed, objective comparison of their anti-inflammatory activities, supported by experimental data to aid researchers, scientists, and drug development professionals in their evaluation of these two promising molecules.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the key quantitative data on the anti-inflammatory effects of this compound and Oxypeucedanin based on available in vitro studies. Direct comparison is facilitated by studies that have evaluated both compounds, though some data is derived from separate experiments on each molecule.

Inflammatory MarkerCell LineStimulantThis compound ActivityOxypeucedanin ActivityReference
Pro-inflammatory Cytokines
TNF-αRAW 264.7LPSSignificant ReductionSignificant Reduction[1]
IL-6RAW 264.7LPSSignificant ReductionSignificant Reduction[1]
IL-1βRAW 264.7LPSSignificant ReductionSignificant Reduction[1]
Anti-inflammatory Cytokines
IL-10RAW 264.7LPSSignificant IncreaseSignificant Increase[1]
Inflammatory Enzymes & Mediators
COX-2 ExpressionA549IL-1βConcentration-dependent attenuation (10-50 µM)-[2]
PGE2 ReleaseA549IL-1βConcentration-dependent attenuation (10-50 µM)-[2]
iNOS ExpressionRAW 264.7LPSInhibitionReverses changes[3][4]
Nitric Oxide (NO) ProductionRAW 264.7LPSIC50: 16.9 µg/mLIC50: 16.8 µg/mL[5]
Nitric Oxide (NO) ProductionMouse Peritoneal MacrophagesLPS-IC50: 57 µM[6]

Mechanisms of Action: A Comparative Overview

Both this compound and Oxypeucedanin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. While both compounds converge on the NF-κB pathway, their upstream interactions appear to differ.

This compound has been shown to primarily target the NF-κB signaling pathway. It partially inhibits the degradation of IκB-α, which in turn prevents the translocation of the p65 subunit of NF-κB into the nucleus.[2] This ultimately leads to a downregulation of NF-κB-mediated gene expression of pro-inflammatory mediators like COX-2, iNOS, TNF-α, and IL-6.[2][4] Some studies also suggest that this compound can directly inhibit the enzymatic activity of COX-2.[2]

Oxypeucedanin , on the other hand, has been demonstrated to interact further upstream in the inflammatory cascade. Its hydrate form, Oxypeucedanin Hydrate (OXH), has been found to compete with lipopolysaccharide (LPS) for binding to the Toll-like receptor 4 (TLR4)/MD2 complex.[3][7] This initial interaction prevents the activation of downstream signaling pathways, including both the NF-κB and the mitogen-activated protein kinase (MAPK) pathways (including p38, ERK, and JNK).[3] By inhibiting these pathways, Oxypeucedanin effectively suppresses the expression of a wide range of inflammatory genes, including iNOS, COX-2, TNF-α, IL-6, and IL-1β.[3][7]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed anti-inflammatory mechanisms of this compound and Oxypeucedanin.

Byakangelicol_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus IL-1β IL-1β IL1R IL-1 Receptor IL-1β->IL1R IKK IKK IL1R->IKK Activates IκBα IκB-α IKK->IκBα Phosphorylates for degradation NFκB NF-κB (p65/p50) NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc Translocation This compound This compound This compound->IκBα Inhibits degradation DNA DNA NFκB_nuc->DNA Binds to promoter ProInflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->ProInflammatory_Genes Transcription

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Oxypeucedanin_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Oxypeucedanin Oxypeucedanin Oxypeucedanin->TLR4_MD2 Competes with LPS for binding MAPK MAPK (p38, ERK, JNK) TLR4_MD2->MAPK Activates IKK IKK TLR4_MD2->IKK Activates AP1 AP-1 MAPK->AP1 Activates and translocates IκBα IκB-α IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc Translocation DNA DNA AP1->DNA NFκB_nuc->DNA ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) DNA->ProInflammatory_Genes Transcription

Caption: Proposed anti-inflammatory mechanism of Oxypeucedanin via the TLR4/MD2-NF-κB/MAPK axis.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison, based on common practices in the field.

In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Viability Assay: To determine non-cytotoxic concentrations of this compound and Oxypeucedanin, a CCK-8 or MTT assay is performed. Cells are seeded in 96-well plates and treated with various concentrations of the compounds for 24 hours.

  • Induction of Inflammation: Cells are pre-treated with non-cytotoxic concentrations of this compound or Oxypeucedanin for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; typically 1 µg/mL) for a specified duration (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Levels of these cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: To assess the expression of inflammatory proteins (iNOS, COX-2) and signaling molecules (p-IKK, p-NF-κB, p-p38, etc.), cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.

  • Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression of inflammatory genes, total RNA is extracted from the cells, reverse-transcribed to cDNA, and subjected to qRT-PCR analysis using gene-specific primers.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Culture 1. Culture RAW 264.7 Cells Viability 2. Determine Non-toxic Doses (MTT/CCK-8 Assay) Culture->Viability Pretreat 3. Pre-treat with Compound Viability->Pretreat Stimulate 4. Stimulate with LPS Pretreat->Stimulate Supernatant 5a. Collect Supernatant Stimulate->Supernatant Lysate 5b. Prepare Cell Lysate Stimulate->Lysate RNA 5c. Extract RNA Stimulate->RNA Griess Griess Assay (NO) Supernatant->Griess ELISA ELISA (Cytokines) Supernatant->ELISA Western Western Blot (Proteins) Lysate->Western qPCR qRT-PCR (mRNA) RNA->qPCR

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion

Both this compound and Oxypeucedanin demonstrate significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators. While they share a common target in the NF-κB pathway, Oxypeucedanin appears to act further upstream by interfering with TLR4 activation, which also allows it to modulate the MAPK pathway. The available quantitative data suggests that both compounds have comparable potency in inhibiting nitric oxide production in LPS-stimulated RAW 264.7 cells. The choice between these two furanocoumarins for further drug development may depend on the specific inflammatory condition being targeted and the desired mechanism of action. Further direct comparative studies, particularly in in vivo models, are warranted to fully elucidate their therapeutic potential.

References

Safety Operating Guide

Navigating the Safe Disposal of Byakangelicol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of Byakangelicol, a furanocoumarin with potential biological activities. Adherence to these guidelines is critical due to the compound's inherent hazardous properties.

Hazard Profile of this compound

This compound is classified with several hazard statements, underscoring the need for careful handling during its use and disposal.[1][2][3] It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3]

Hazard ClassificationGHS Hazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1][2]
Skin Corrosion/IrritationH315Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation[1][2]

Procedural Workflow for this compound Disposal

The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound waste.

Byakangelicol_Disposal_Workflow cluster_prep Step 1: Preparation & Collection cluster_assessment Step 2: Waste Assessment cluster_disposal Step 3: Professional Disposal cluster_documentation Step 4: Documentation start This compound Waste Generated collect Collect in a designated, labeled, and sealed waste container start->collect assess Is the waste mixed with other hazardous materials? collect->assess contact_pro Contact a licensed professional waste disposal service assess->contact_pro Yes / No incinerate Arrange for incineration in an approved chemical incinerator contact_pro->incinerate document Maintain records of disposal in laboratory logbook incinerate->document

Caption: Logical workflow for the safe disposal of this compound waste.

Detailed Disposal Protocol

The recommended procedure for disposing of this compound is through a licensed professional waste disposal service.[3] This ensures compliance with all federal, state, and local environmental regulations.[3]

1. Waste Collection and Storage:

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
  • Container: Collect solid this compound waste in a clearly labeled, sealed, and appropriate container. For solutions, use a compatible, leak-proof container.
  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and any other components in the waste.
  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[2]

2. Professional Disposal:

  • Contact: Engage a licensed professional waste disposal service for the collection and disposal of the this compound waste.[3]
  • Incineration: The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] This can be achieved by dissolving or mixing the material with a combustible solvent.[3]
  • Regulatory Compliance: Always observe all federal, state, and local environmental regulations regarding hazardous waste disposal.[3]

3. Handling of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[4][5]
  • The rinsate must be collected and disposed of as hazardous waste.[4][5]
  • After thorough cleaning, the container can be disposed of as regular waste, but labels should be defaced or removed.[5]

4. Spills and Decontamination:

  • In the event of a spill, avoid generating dust.
  • Use appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection.
  • Absorb liquid spills with an inert material and collect all contaminated materials into a sealed container for disposal as hazardous waste.[6]
  • Decontaminate the affected surfaces.[6]

It is imperative to consult your institution's specific safety protocols and EHS guidelines, as they may have additional requirements for the disposal of hazardous chemical waste.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.